Direct CDI-Mediated Amide Coupling Enabled by the Free C-6 Carboxylic Acid Versus the Unreactive Ethyl Ester Analog
The free C-6 carboxylic acid of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid permits direct CDI-promoted coupling with benzylamines to form carboxamides in a single step, whereas the corresponding ethyl ester (ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate) exhibits 'low reactivity of the ester group' that 'complicated direct interaction with benzylamine,' forcing researchers to pre-hydrolyze the ester or adopt alternative activation strategies [1].
| Evidence Dimension | Synthetic reactivity of the C-6 carboxyl/carboxylate group toward direct aminolysis with benzylamine |
|---|---|
| Target Compound Data | Direct coupling proceeds readily with CDI activation in DMF; yields of N-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides 5.1–5.5 are 'high' (purity confirmed by LC-MS, ¹³C NMR) [1] |
| Comparator Or Baseline | Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (ethyl ester analog) — 'low reactivity' precludes direct aminolysis; pre-hydrolysis to the carboxylic acid is required [1] |
| Quantified Difference | No direct amide formation from the ester; the carboxylic acid undergoes direct coupling without an additional hydrolysis step, representing one fewer synthetic transformation [1] |
| Conditions | 1,1'-Carbonyldiimidazole (CDI) in DMF at ambient temperature; reaction with substituted benzylamines [1] |
Why This Matters
Procuring the free carboxylic acid rather than the ethyl ester eliminates a hydrolysis step and simplifies the synthesis of biologically active 6-carboxamide libraries, reducing overall synthetic cost and increasing throughput for medicinal chemistry campaigns.
- [1] Vlasov SV, Borysov OV, Severina HI, Vlasov VS, Abu Sharkh AIM, Georgiyants VA. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia 2024, 71, 1-9. DOI: 10.3897/pharmacia.71.e110013. View Source
